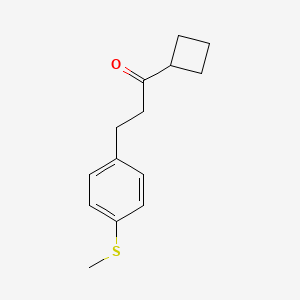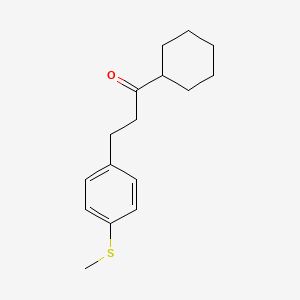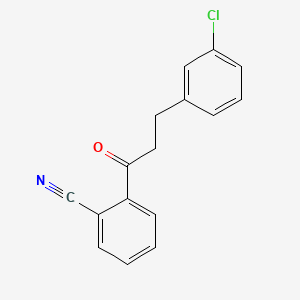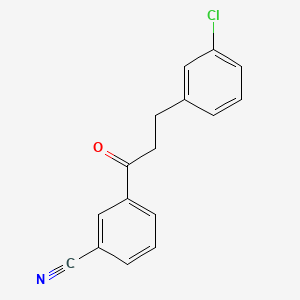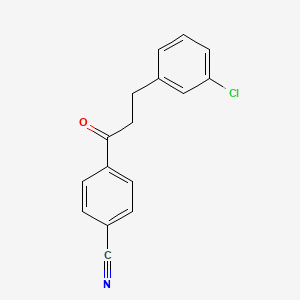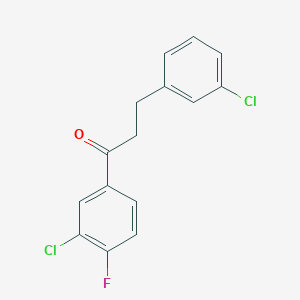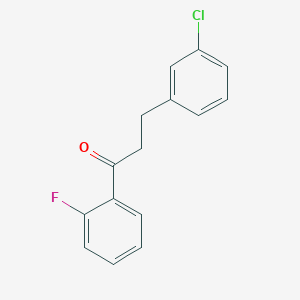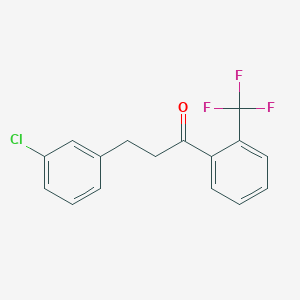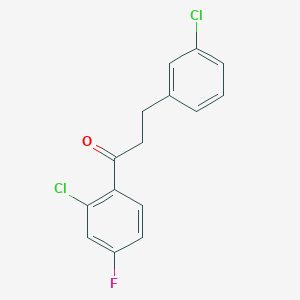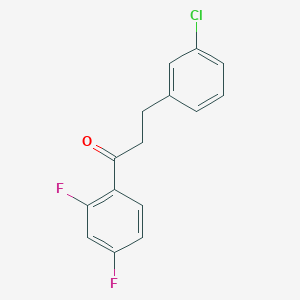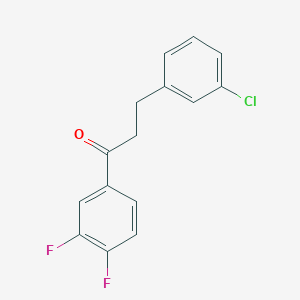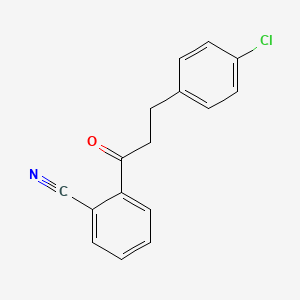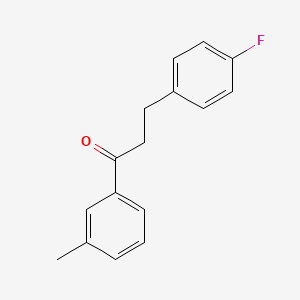
3-(4-Fluorophenyl)-3'-methylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-Fluorophenyl)-3'-methylpropiophenone" is a chemical entity that has been studied in various contexts due to its potential applications in pharmaceuticals and materials science. The compound features a fluorophenyl group, which is known to influence the biological activity and physical properties of molecules. The presence of both a methyl group and a propiophenone moiety suggests that this compound could be involved in a range of chemical reactions and possess unique physical and chemical characteristics.
Synthesis Analysis
The synthesis of related fluorophenyl compounds has been described in the literature. For instance, a series of substituted derivatives of 2-hydroxypropionanilides, including those with a fluorophenyl group, have been prepared and tested for antiandrogen activity . Another study reported the synthesis of (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds through a condensation reaction involving 4-fluoro-3-methyl acetophenone . These methods provide a foundation for the synthesis of "3-(4-Fluorophenyl)-3'-methylpropiophenone," although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of compounds closely related to "3-(4-Fluorophenyl)-3'-methylpropiophenone" has been investigated using various techniques. For example, the crystal structure of a spiro compound containing a 4-fluorophenyl group was determined, revealing a planar molecule except for one of the pyrrolidin rings . Additionally, the molecular structure and conformational stability of 4'-methylpropiophenone were studied, providing insights into the vibrational spectra and molecular geometry that could be relevant to the compound .
Chemical Reactions Analysis
The reactivity of fluorophenyl compounds has been explored in several studies. The synthesis of various fluorophenyl derivatives often involves reactions such as condensation , and the introduction of fluorine atoms can significantly affect the electronic properties of the resulting molecules, as seen in the study of fluorinated thiophenes . These findings suggest that "3-(4-Fluorophenyl)-3'-methylpropiophenone" may participate in similar chemical reactions, with the fluorine atom playing a crucial role in its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally similar to "3-(4-Fluorophenyl)-3'-methylpropiophenone" have been characterized in several papers. The presence of a fluorophenyl group is known to influence properties such as hyperpolarizability and electrostatic potential . Additionally, the synthesis and properties of methyl esters of hydroxyphenylpropionic acid derivatives have been studied, which could provide insights into the stability and potential applications of the compound . The fluorine atoms in the molecule are likely to contribute to unique physical and chemical properties, such as increased lipophilicity and potential biological activity.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Reactions : 2-Hydroxy-2-methylpropiophenone, a related compound, has been used in palladium-catalyzed reactions to achieve unique multiple arylation through successive C-C and C-H bond cleavages (Wakui et al., 2004).
Synthesis of Nonsteroidal Antiandrogens : 3-Substituted derivatives of 2-hydroxypropionanilides, another related compound, have been synthesized and tested for antiandrogen activity, leading to the discovery of novel, potent antiandrogens (Tucker et al., 1988).
Radiopharmaceutical Intermediates : NCA F-18 fluoroarylketones, which include similar compounds, have been studied for the high yield production of [18F]fluoroarylketones via aromatic nucleophilic substitution reactions. These compounds have potential uses as bifunctional radiopharmaceutical intermediates (Banks & Hwang, 1994).
Synthesis and Ligand Binding of Tropane Ring Analogues : Studies on (3S,4R)-4-(4-Fluorophenyl)-3-[[3,4-(methylenedioxy)phenoxy]methyl] piperidine have been conducted to understand its affinity for the serotonin transporter, indicating the relevance of such compounds in understanding neurotransmitter processes (Keverline-Frantz et al., 1998).
Analysis of 'Legal Highs' : A study analyzing NRG 'legal highs' identified novel cathinones, where derivatives of fluoroarylketones were found, reflecting their relevance in pharmacological research (Brandt et al., 2011).
Design and Synthesis of Antitumor Agents : 2-Phenylquinolin-4-ones, which include similar compounds, have been synthesized and evaluated for cytotoxic activity against tumor cell lines, suggesting their potential as anticancer drugs (Chou et al., 2010).
Safety and Hazards
Direcciones Futuras
While specific future directions for “3-(4-Fluorophenyl)-3’-methylpropiophenone” were not found, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the study and development of such compounds could be a potential future direction.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1-(3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c1-12-3-2-4-14(11-12)16(18)10-7-13-5-8-15(17)9-6-13/h2-6,8-9,11H,7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZPOWQCURAXOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644563 |
Source


|
| Record name | 3-(4-Fluorophenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3'-methylpropiophenone | |
CAS RN |
898767-87-8 |
Source


|
| Record name | 3-(4-Fluorophenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

